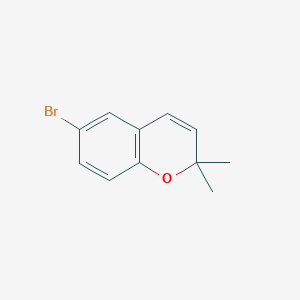

6-Bromo-2,2-dimethyl-2H-chromene

Overview

Description

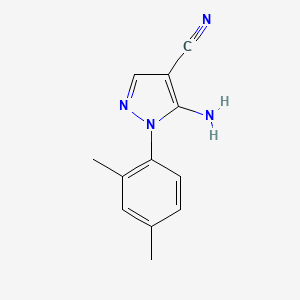

6-Bromo-2,2-dimethyl-2H-chromene is a chemical compound with the molecular formula C11H11BrO . It has a molecular weight of 239.11 . This compound is used for research purposes .

Synthesis Analysis

Dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . The kinetics and mechanism of the reaction were theoretically and experimentally investigated using the stopped-flow and UV-vis spectrophotometry approaches .Molecular Structure Analysis

The InChI code for 6-Bromo-2,2-dimethyl-2H-chromene is 1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 . The average mass is 239.108 Da and the monoisotopic mass is 237.999313 Da .Chemical Reactions Analysis

The reaction mechanism involved a number of steps, starting with the fast reaction between reactants to generate an intermediate. The consumption of the intermediate and another reactant was studied using a UV-vis technique and it was found to follow a first-order kinetics .Physical And Chemical Properties Analysis

6-Bromo-2,2-dimethyl-2H-chromene is a liquid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications

Antifungal Agents

2,2-dimethyl-2H-chromene derivatives, including “6-Bromo-2,2-dimethyl-2H-chromene”, have been designed and synthesized as potential antifungal agents . These compounds have shown significant antifungal activity against nine phytopathogenic fungi in vitro . For instance, compound 4j, a derivative of 2,2-dimethyl-2H-chromene, exhibited promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata strains .

Botanical Fungicides

The research on 2,2-dimethyl-2H-chromenes has provided a theoretical basis for their future application as botanical fungicides in agriculture . These compounds are environment-friendly and effective, making them suitable for agricultural use .

Anticancer Agents

2H/4H-chromene, a class of heterocyclic compounds that includes “6-Bromo-2,2-dimethyl-2H-chromene”, has been found to exhibit noteworthy anticancer potency . These compounds have been used as important structural motifs for the discovery of new drug candidates .

Anticonvulsant Agents

2H/4H-chromene compounds have also shown anticonvulsant activity . This makes them potential candidates for the development of new anticonvulsant drugs .

Antimicrobial Agents

These compounds have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Anticholinesterase Agents

2H/4H-chromene compounds have shown anticholinesterase activity . This suggests their potential use in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Antidiabetic Agents

2H/4H-chromene compounds have also shown antidiabetic activities . This suggests their potential use in the treatment of diabetes .

Antituberculosis Agents

These compounds have demonstrated antituberculosis activity . This makes them potential candidates for the development of new antituberculosis drugs .

Safety And Hazards

properties

IUPAC Name |

6-bromo-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBXFINOQUIMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472226 | |

| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-2H-chromene | |

CAS RN |

82305-04-2 | |

| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)